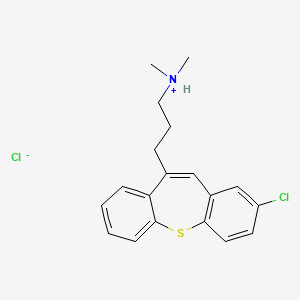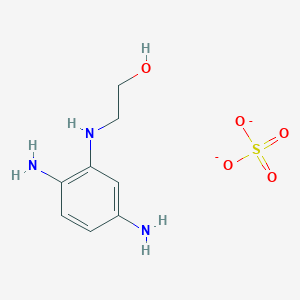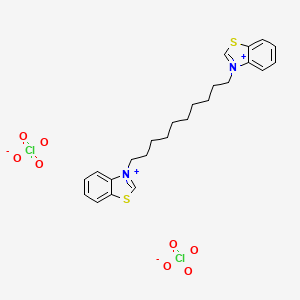
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is an organic compound that features both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the formation of the aldehyde intermediate, which can be achieved through the reaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Acetal Formation: The aldehyde intermediate is then reacted with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the diethyl acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to the carboxylic acid using reagents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and acetals.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde: The aldehyde form without the acetal group.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol: The alcohol form.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl carboxylic acid: The carboxylic acid form.
Uniqueness
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is unique due to its acetal functional group, which provides stability and protection to the aldehyde group, allowing for selective reactions and applications in various fields.
Propriétés
Formule moléculaire |
C18H22ClNO2 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
Clé InChI |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


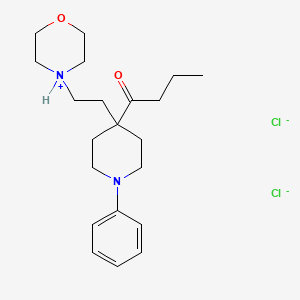
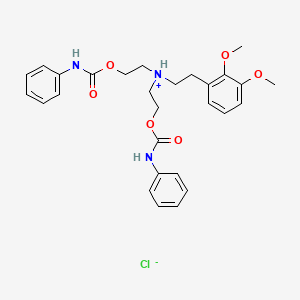

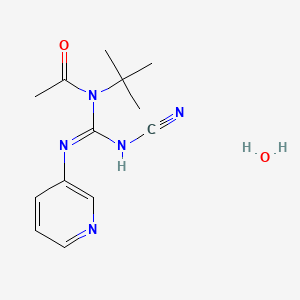

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

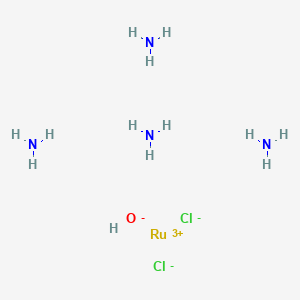
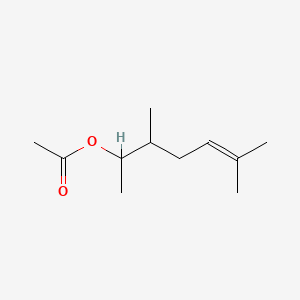
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
